molecular formula C54H84N8O11S2 B1191616 Cys-mcMMAD

Cys-mcMMAD

Numéro de catalogue: B1191616
Poids moléculaire: 1085.42
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate.  ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1). 

Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

Cys-mcMMAD is primarily used in the development of ADCs, which combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The use of engineered cysteine residues for site-specific conjugation has proven beneficial in enhancing the stability and efficacy of these conjugates.

Key Findings:

  • Targeted Delivery: this compound enables precise targeting of tumor cells, reducing off-target effects associated with traditional chemotherapy .
  • Improved Therapeutic Index: The incorporation of this compound into ADCs has shown to improve therapeutic indices by allowing higher doses to be delivered directly to cancer cells .

Pharmacokinetics and Tumor Distribution

Research has demonstrated that this compound exhibits favorable pharmacokinetic properties, allowing for effective tumor penetration and retention.

Case Study Example:

  • In a study involving female nu/nu mice with established tumors, pharmacokinetic models were developed to predict tumor payload concentrations of this compound post-administration. Results indicated significant accumulation within tumor tissues compared to plasma levels, highlighting its effectiveness as a targeted treatment .

Data Tables

Study Objective Findings
Study on A1mcMMAFEvaluate tumor dispositionHigh tumor concentration observed; effective dose prediction model established
Pharmacokinetics in MiceAssess distribution and retentionSignificant retention of this compound in tumors; lower systemic exposure
Drug Quantification TechniquesCompare methods for quantifying payloadsLiquid chromatography and mass spectrometry provided reliable quantification of this compound in tissues

Case Study 1: Efficacy in Multiple Myeloma

Belantamab mafodotin, an ADC utilizing this compound, has shown promising results in treating multiple myeloma. Clinical trials reported significant responses in heavily pre-treated patients, demonstrating the compound's potential in overcoming resistance to conventional therapies .

Case Study 2: Solid Tumors

A study utilizing this compound in an ADC targeting epidermal growth factor receptor (EGFR) showed enhanced efficacy against solid tumors. The targeted delivery mechanism resulted in reduced side effects and improved patient outcomes compared to standard chemotherapy regimens .

Propriétés

Formule moléculaire

C54H84N8O11S2

Poids moléculaire

1085.42

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.